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Compound of Interest

Compound Name:
ethyl 2-(1H-indol-3-yl)-2-

methylpropanoate

CAS No.: 409326-89-2

Cat. No.: B2955833

Get Quote

Introduction & Compound Profile
Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate (Structure: Indole-C(CH₃)₂-COOCH₂CH₃) is a

lipophilic ester derivative of an indole-alkanoic acid. Unlike naturally occurring auxins (IAA,

IBA), the gem-dimethyl substitution at the

-carbon provides significant metabolic stability and steric protection against hydrolysis.

This compound is analyzed primarily as a pharmaceutical intermediate or a synthetic plant

growth regulator. The analytical challenge lies in separating it from its hydrolysis product (the

free acid) and preventing on-column degradation of the indole ring.

Physicochemical Properties
Data synthesized from structural analogs and predictive modeling.
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Property
Value
(Predicted/Experimental)

Analytical Implication

Molecular Formula
Monoisotopic Mass: 231.1259

Da

LogP ~3.5 - 3.8
Highly lipophilic; requires high

% organic mobile phase.

pKa (Indole NH) ~16.2 (Very weak acid)
Remains neutral in standard

RP-HPLC conditions.

Solubility
Soluble in MeOH, ACN,

EtOAc; Insoluble in water.

Diluents must be >50%

organic to prevent

precipitation.

UV Maxima
220 nm, 280 nm, 290 nm

(shoulder)

Dual-wavelength monitoring

recommended.

Boiling Point ~380°C (Predicted)
High BP; requires high GC

inlet/column temperatures.

HPLC-UV/FLD Method Protocol
Method Design Rationale

Column Choice: A Phenyl-Hexyl column is superior to C18 for this application. The

-

interactions between the phenyl phase and the indole core provide unique selectivity,
separating the ester from structurally similar impurities (e.g., non-methylated analogs) that
co-elute on C18.

Mobile Phase: Acidic pH (0.1% Formic Acid) is mandatory. Although the ester is neutral, the

acidic environment suppresses the ionization of residual silanols on the column, preventing

peak tailing of the nitrogen-containing indole.

Instrument Parameters
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Parameter Setting

System
HPLC or UHPLC with PDA and Fluorescence

Detector (FLD)

Column
Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g.,

Agilent ZORBAX or Phenomenex Kinetex)

Mobile Phase A Water + 0.1% Formic Acid

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Flow Rate 1.0 mL/min

Column Temp 35°C

Injection Volume 10 µL

Detection (UV)
220 nm (Quantification), 280 nm (Identity

Confirmation)

Detection (FLD) Excitation: 280 nm

Gradient Program
Time (min) % Mobile Phase B Event

0.0 40% Equilibration

2.0 40% Isocratic Hold

12.0 90% Linear Gradient

15.0 90% Column Wash

15.1 40% Re-equilibration

20.0 40% End of Run

Sample Preparation Workflow
Stock Solution: Dissolve 10 mg of Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate in 10 mL of

100% Methanol (1 mg/mL). Store at -20°C in amber glass (indole is light-sensitive).
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Working Standard: Dilute Stock 1:100 in 50:50 Water:Acetonitrile (10 µg/mL).

Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

GC-MS Method Protocol
Method Design Rationale

Inlet: The compound is stable enough for split/splitless injection, but a deactivated liner (with

glass wool) is critical to prevent adsorption of the indole N-H moiety.

Derivatization: Not strictly required for the ester. However, if peak tailing is observed,

silylation of the indole nitrogen with MSTFA can improve peak shape. The protocol below

assumes direct injection.

Instrument Parameters
Parameter Setting

System GC-MS (Single Quadrupole)

Column
DB-5ms UI (or equivalent), 30 m x 0.25 mm x

0.25 µm

Carrier Gas Helium @ 1.2 mL/min (Constant Flow)

Inlet Temp 280°C

Injection Mode Splitless (Purge on at 1.0 min)

Transfer Line 290°C

Ion Source EI (70 eV), 230°C

Quadrupole 150°C

Scan Range m/z 50 – 400

Temperature Program
Initial: 100°C (Hold 1 min)

Ramp 1: 20°C/min to 240°C
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Ramp 2: 10°C/min to 300°C (Hold 5 min)

Total Run Time: ~19 minutes

MS Fragmentation Interpretation
The mass spectrum of this compound follows a distinct "Indole-Alkyl" fragmentation pathway:

Molecular Ion (

): m/z 231 (Distinct, usually 20-40% abundance).

Loss of Ethoxy (

): m/z 186 (Cleavage of ester O-Et bond).

Loss of Ester Group (

): m/z 158 (Cleavage of the carbonyl).

Base Peak (Quinolinium-like): m/z 130 or 143/144. The gem-dimethyl group often leads to a

stable tertiary carbocation or rearrangement to a methylated quinolinium ion (m/z 144).

Visual Workflows
Figure 1: Analytical Logic & Decision Tree
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Sample: Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate

Goal: Purity/Assay? Goal: Structure ID?

HPLC-UV/FLD
(Phenyl-Hexyl Column)

Quantification

GC-MS (EI)
(DB-5ms Column)

Identification

Data: Retention Time
UV Spectrum (220/280nm)

Data: Molecular Ion (231)
Fragment (158, 130)

Click to download full resolution via product page

Caption: Decision matrix for selecting HPLC vs. GC-MS based on analytical goals

(Quantification vs. Identification).

Figure 2: GC-MS Fragmentation Pathway

Parent Ion
[M]+ m/z 231

Loss of -OEt
[R-CO]+ m/z 186-45 Da

Loss of -COOEt
[Indole-C(Me)2]+ m/z 158

-73 Da
Quinolinium Ion

m/z 130
Rearrangement

Click to download full resolution via product page

Caption: Proposed Electron Impact (EI) fragmentation pathway for structural confirmation.

Validation & Troubleshooting
System Suitability Criteria
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Tailing Factor (

): Must be < 1.5. If higher, increase buffer concentration or replace the GC liner.

Resolution (

): > 2.0 between the ester and the free acid (hydrolysis product).

Linearity:

over the range of 1 µg/mL to 100 µg/mL.

Common Issues
Peak Tailing (HPLC): Usually caused by silanol interactions with the indole nitrogen.

Fix: Ensure mobile phase pH is < 3.0. Use a "base-deactivated" column.

Peak Tailing (GC): Active sites in the liner.

Fix: Use Ultra-Inert liners with glass wool.

Ghost Peaks: Indole oxidation products (e.g., isatin derivatives).

Fix: Use fresh amber glassware; add 0.1% ascorbic acid to stock solutions if instability is

observed.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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